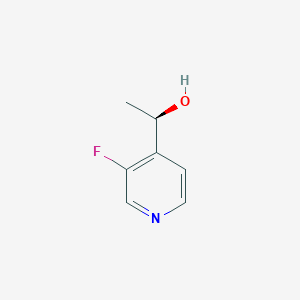
(R)-1-(3-Fluoropyridin-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3-fluoropyridin-4-yl)ethan-1-ol is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds. This compound features a fluorine atom attached to the pyridine ring and an ethan-1-ol group, making it a fluorinated alcohol derivative. Compounds like this are often of interest in medicinal chemistry and organic synthesis due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-fluoropyridin-4-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoropyridine, which serves as the core structure.
Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is reacted with 3-fluoropyridine to introduce the ethan-1-ol group.
Hydrolysis: The intermediate product is then hydrolyzed to yield (1R)-1-(3-fluoropyridin-4-yl)ethan-1-ol.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(3-fluoropyridin-4-yl)ethan-1-ol may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity. The process may also include purification steps like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-fluoropyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the alcohol group to an alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium hydride (NaH) can be employed.
Major Products
Oxidation: Formation of 3-fluoropyridin-4-yl ketone or aldehyde.
Reduction: Formation of 3-fluoropyridin-4-yl ethane.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(3-fluoropyridin-4-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the ethan-1-ol group can influence its solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-chloropyridin-4-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
(1R)-1-(3-bromopyridin-4-yl)ethan-1-ol: Similar structure but with a bromine atom instead of fluorine.
(1R)-1-(3-iodopyridin-4-yl)ethan-1-ol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1R)-1-(3-fluoropyridin-4-yl)ethan-1-ol can impart unique properties, such as increased metabolic stability and enhanced binding interactions with biological targets, compared to its chloro, bromo, and iodo analogs.
Properties
Molecular Formula |
C7H8FNO |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
(1R)-1-(3-fluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H8FNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3/t5-/m1/s1 |
InChI Key |
NCZUOSCEVQLKCR-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=NC=C1)F)O |
Canonical SMILES |
CC(C1=C(C=NC=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















